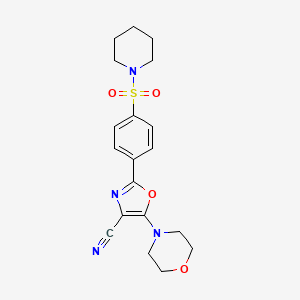

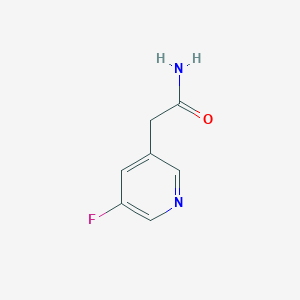

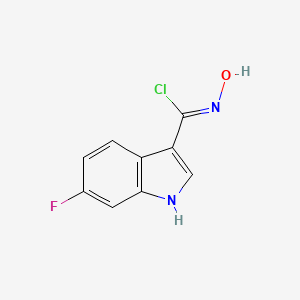

![molecular formula C20H22N2O4 B2692306 4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922129-57-5](/img/structure/B2692306.png)

4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as BTOB, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Spectroscopic Analysis : A study focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are closely related to "4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide". These compounds were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, with good to excellent yields. The study also explored the compounds' molecular structures through spectroscopic, X-ray diffraction, and DFT studies, revealing insights into their charge distributions, electrophilic and nucleophilic reactivity, and nonlinear optical (NLO) properties (Almansour et al., 2016).

Transition Metal-Free Amination : Another research highlighted a metal-free method for the amination of benzoxazoles, using formamides as nitrogen sources. This environmentally friendly method mediated by tetrabutylammonium iodide/tert-butyl hydroperoxide system provided a pathway to 2-aminobenzoxazole derivatives, which might relate to the functionalization of compounds similar to "this compound" (Wang et al., 2014).

Biological and Medicinal Applications

Antimicrobial Activity : Research into novel heterocycles, including benzoxepine-1,2,3-triazole hybrids, demonstrated potential antibacterial and anticancer properties. These compounds were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, showing effectiveness particularly against Gram-negative bacteria such as Escherichia coli. This suggests the potential for compounds like "this compound" to serve as templates for developing new antibacterial agents (Kuntala et al., 2015).

Material Science Applications

Polymeric Materials : In the realm of material science, research on aromatic polyamides with pendent acetoxybenzamide groups explored the synthesis and characterization of polymers with enhanced thermal stability and solubility. These polymers, capable of forming thin, flexible films, might find applications in electronics or as advanced materials, indicating a potential area of application for similar compounds (Sava et al., 2003).

Propriétés

IUPAC Name |

4-butoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-2-3-11-25-16-7-4-14(5-8-16)19(23)22-15-6-9-18-17(13-15)20(24)21-10-12-26-18/h4-9,13H,2-3,10-12H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDOSPWOSFHPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

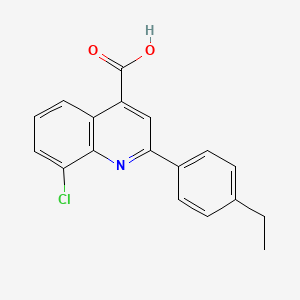

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

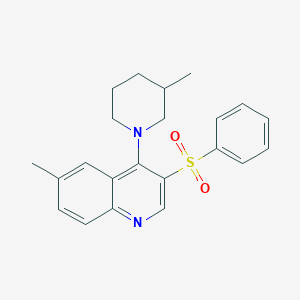

![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)

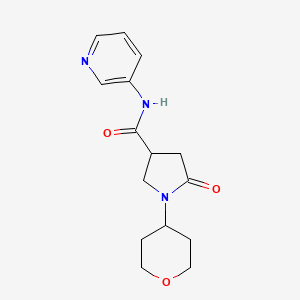

![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)

![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)